molecular formula C13H17BrN2O2 B2498923 tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate CAS No. 918305-73-4

tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate

Cat. No.: B2498923
CAS No.: 918305-73-4
M. Wt: 313.195
InChI Key: JHMPRBHRNWAIBF-VHSXEESVSA-N
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Description

Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.195. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Insecticide Analogues

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was utilized as a precursor for synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This process involved a key step of cocyclization, leading to the formation of several analogues and regioisomers. This synthesis demonstrates the compound's utility in creating structurally diverse insecticides (Brackmann et al., 2005).

Intermediate for β-d-2-deoxyribosylamine

The compound has been identified as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure was determined to confirm the relative substitution pattern, vital for the synthesis of these analogues (Ober et al., 2004).

Reactivity in the Formation of Thieno[3,2-b]pyrroles

The compound, specifically tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates, was used in reactions leading to the formation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. This showcases its reactivity in facilitating the formation of structurally complex and potentially biologically active molecules (Brugier et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

Mechanism of Action

Mode of Action

The mode of action of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate is currently unknown . The compound’s interaction with its targets and any resulting changes would require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMPRBHRNWAIBF-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918305-73-4
Record name rac-tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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